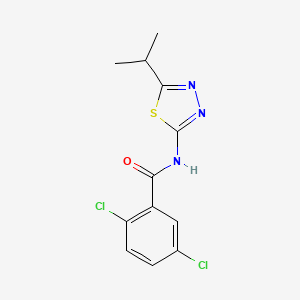![molecular formula C23H19FN2O2S B2891789 1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine CAS No. 900010-54-0](/img/structure/B2891789.png)
1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine” is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolo[1,2-a]pyrazine core, which is a bicyclic structure containing nitrogen . Compounds with similar structures are known to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and the overall structure of the molecule. For example, the pyrrolo[1,2-a]pyrazine core might undergo reactions typical of heterocyclic compounds .科学的研究の応用
Anticonvulsant Activity
Research has indicated the potential use of related pyrazoline derivatives in anticonvulsant applications. For example, a study synthesized new 2-pyrazoline derivatives and evaluated their anticonvulsant activity using tests like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. These compounds demonstrated significant activity in both tests, suggesting their potential as anticonvulsant agents (Bhandari, Tripathi, & Saraf, 2013).
Antibacterial Properties
Several studies have synthesized pyrazoline derivatives and assessed their antibacterial properties. For instance, certain pyrazoline compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, which might position them as potential candidates for antibacterial drug development (Rani & Mohamad, 2014).
Potential for Chemical Sensing
Compounds containing pyrazoline structures have been explored for their potential in chemical sensing. Research has focused on designing materials that can detect specific ions or molecules, indicating applications in environmental monitoring and diagnostics. For instance, pyrene-based fluorescent probes have been developed for the selective detection of ions (Khan, Ramu, & Pitchumani, 2018).
Antiviral Activities
Research into pyrazoline derivatives has also indicated potential antiviral activities. Specific compounds have demonstrated promising activity against viruses like H5N1, suggesting potential use in antiviral drug development (Flefel, Tantawy, Abdel-Mageid, Amr, & Nadeem, 2014).
Optical and Electronic Applications
Novel heterocyclic compounds related to pyrazolines have shown potential in optoelectronics, with specific materials exhibiting properties suitable for applications in devices like light-emitting diodes (LEDs) and sensors (Ramkumar & Kannan, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c24-21-9-4-3-8-20(21)23-22-10-5-13-25(22)14-15-26(23)29(27,28)19-12-11-17-6-1-2-7-18(17)16-19/h1-13,16,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWFVKDQKXJANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

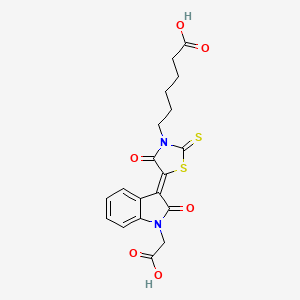
![3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2891709.png)
![2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2891710.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2891711.png)
![1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2891713.png)
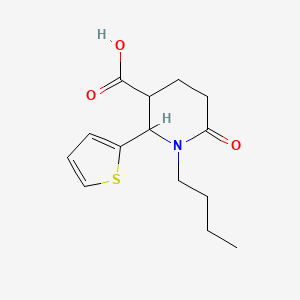
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2891717.png)
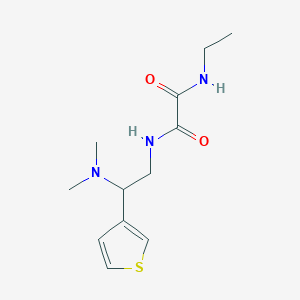
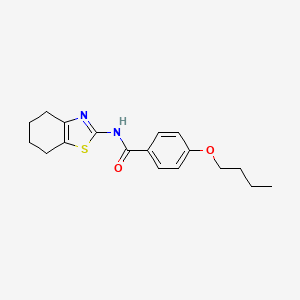
methyl}naphthalen-2-ol](/img/structure/B2891720.png)
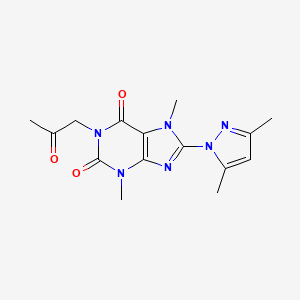
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2891722.png)
